1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde

Catalog No.
S13005250
CAS No.
655235-17-9
M.F
C22H25NO3
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-...

CAS Number

655235-17-9

Product Name

1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde

IUPAC Name

1-[6-[4-(hydroxymethyl)phenoxy]hexyl]indole-3-carbaldehyde

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C22H25NO3/c24-16-18-9-11-20(12-10-18)26-14-6-2-1-5-13-23-15-19(17-25)21-7-3-4-8-22(21)23/h3-4,7-12,15,17,24H,1-2,5-6,13-14,16H2

InChI Key

CRVFNUJUEFYXSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCCOC3=CC=C(C=C3)CO)C=O

1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde is a complex organic compound characterized by its unique structural features, which include an indole core, a phenoxy group, and an aldehyde functional group. Its molecular formula is C22H25NO3C_{22}H_{25}NO_3, with an average mass of approximately 351.446 g/mol. The compound's structure includes a hexyl chain linking the indole and phenoxy moieties, contributing to its lipophilicity and potential biological activity .

The chemical reactivity of 1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde can be attributed to its functional groups. The aldehyde group can participate in various reactions, such as:

  • Nucleophilic addition: The carbonyl carbon can react with nucleophiles (e.g., amines) to form imines or secondary amines.
  • Oxidation: The aldehyde may be oxidized to a carboxylic acid under appropriate conditions.
  • Condensation reactions: It can engage in condensation reactions with alcohols or phenols, leading to the formation of acetals or ethers.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde exhibits significant biological activities. Compounds derived from indole structures are known for their diverse pharmacological properties, including:

  • Anticancer activity: Indoles have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial properties: Some derivatives show effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory effects: Indole compounds can modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Research into the specific biological activities of this compound is ongoing, with promising results in preliminary studies .

The synthesis of 1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde typically involves multi-step organic reactions, including:

  • Formation of the indole backbone: This may be achieved through cyclization reactions involving substituted anilines and appropriate reagents.
  • Introduction of the hexyl chain: Alkylation reactions can be employed to attach the hexyl group to the indole nitrogen.
  • Aldehyde formation: The final step often involves oxidation of a suitable intermediate to introduce the aldehyde functionality.

Each step requires careful selection of reagents and conditions to ensure high yields and purity of the final product .

The applications of 1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde span several fields:

  • Pharmaceutical development: Due to its biological activities, it may serve as a lead compound for drug discovery targeting cancer or infectious diseases.
  • Material science: Its unique structure could be explored in the development of new materials with specific electronic or optical properties.
  • Biochemical research: As a tool compound, it may aid in studying indole-related biochemical pathways.

Interaction studies involving 1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde focus on its binding affinity with various biological targets. Potential interactions include:

  • Enzyme inhibition: Investigating its role as an inhibitor for enzymes involved in cancer progression or inflammation.
  • Receptor binding studies: Understanding how it interacts with specific receptors can elucidate its mechanism of action.

These studies are crucial for evaluating the compound's therapeutic potential and safety profile .

Several compounds share structural similarities with 1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
1-Hexyl-1H-indole-3-carbaldehydeIndole core, hexyl groupAnticancer
6-Methoxyindole-3-carboxaldehydeIndole core, methoxy groupAntimicrobial
Indole-3-acetic acidIndole core, carboxylic acidPlant hormone
5-Hydroxyindoleacetic acidIndole core, hydroxylated side chainNeurotransmitter metabolite

Uniqueness

The uniqueness of 1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde lies in its specific combination of functional groups and the length of the alkyl chain, which may enhance its lipophilicity compared to other indoles. This structural feature could influence its bioavailability and interaction profiles, making it a compelling candidate for further investigation in medicinal chemistry .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

351.18344366 g/mol

Monoisotopic Mass

351.18344366 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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